molecular formula C6H6Br2ClN B2886832 4-Bromo-5-chloro-2-methylpyridine hydrobromide CAS No. 2227206-20-2

4-Bromo-5-chloro-2-methylpyridine hydrobromide

Cat. No. B2886832
CAS RN: 2227206-20-2
M. Wt: 287.38
InChI Key: XJMGEELBONNGKI-UHFFFAOYSA-N
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Description

“4-Bromo-5-chloro-2-methylpyridine hydrobromide” is a chemical compound with the CAS Number: 2227206-20-2. It has a molecular weight of 287.38 . The compound is used in various applications due to its unique properties .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H5BrClN.BrH/c1-4-2-5 (7)6 (8)3-9-4;/h2-3H,1H3;1H . This code provides a specific description of the molecule’s structure, including the positions of the bromine, chlorine, and methyl groups on the pyridine ring .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 287.38 . It’s important to note that the physical and chemical properties of a substance can greatly influence its reactivity, stability, and uses .

Scientific Research Applications

Organic Synthesis and Reactivity

Research demonstrates the significance of halogenated pyridines, including bromo-chloro derivatives, in organic synthesis. These compounds are pivotal in halogen atom migration studies and the synthesis of complex molecules due to their reactivity towards other halogens and reagents. For instance, halogen migration in halogeno-derivatives of dihydroxypyridine has been explored, showcasing the dynamic behavior of chlorine and bromine atoms in these systems (Hertog & Schogt, 2010). Additionally, the reactivity of chloro-dihydroxypyridine towards bromination and other halogenation reactions highlights the synthetic versatility of these compounds (Kolder & Hertog, 2010).

Coordination Chemistry

In coordination chemistry, 4-bromo-5-chloro-2-methylpyridine derivatives have been utilized to synthesize metal complexes, evidencing their role in forming compounds with potential applications in catalysis and materials science. For example, copper(II) and oxido-vanadium(IV) complexes synthesized from bromo-chloro-hydroxypyridine derivatives exhibit unique structural and thermal properties, relevant for understanding metal-ligand interactions and designing new catalysts (Takjoo et al., 2013).

Supramolecular Chemistry

The role of brominated pyridines extends to supramolecular chemistry, where they contribute to the assembly of macrocyclic structures through halogen bonding. Such studies not only deepen the understanding of halogen bond-directed assembly but also pave the way for the design of novel molecular architectures with specific functions (Mocilac & Gallagher, 2014).

Mechanism of Action

The mechanism of action of “4-Bromo-5-chloro-2-methylpyridine hydrobromide” is not specified in the available resources. The compound’s effects would depend on its specific applications, which are not detailed in the sources .

Future Directions

The future directions for “4-Bromo-5-chloro-2-methylpyridine hydrobromide” are not specified in the available resources. Its potential uses and developments would depend on ongoing research and technological advancements .

properties

IUPAC Name

4-bromo-5-chloro-2-methylpyridine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN.BrH/c1-4-2-5(7)6(8)3-9-4;/h2-3H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMGEELBONNGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)Cl)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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